molecular formula C38H67NO12 B10785179 N-ethyl,N-methyl EM-A enolether

N-ethyl,N-methyl EM-A enolether

Cat. No.: B10785179
M. Wt: 729.9 g/mol
InChI Key: UTTLXGDLSXWDJI-OTELOYJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl,N-methyl EM-A enolether (commonly referred to as EM523 in pharmacological studies) is a semisynthetic derivative of erythromycin A (EM-A), a macrolide antibiotic. This compound belongs to the "motilide" class, which includes EM-A derivatives modified to enhance gastrointestinal motility by agonizing the motilin receptor (MTLR) . Unlike its parent compound EM-A, EM523 features structural modifications: an enolether group at the C9 position and N-ethyl/N-methyl substitutions on the desosamine sugar. These alterations aim to optimize receptor binding, pharmacokinetics, and functional activity while minimizing antibiotic effects .

Properties

Molecular Formula

C38H67NO12

Molecular Weight

729.9 g/mol

IUPAC Name

(2R,3R,4S,5R,8R,9S,10S,11R,12S)-5-ethyl-11-[(2S,3R,4S,6R)-4-[ethyl(methyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one

InChI

InChI=1S/C38H67NO12/c1-14-26-38(11,44)31(41)21(5)29-19(3)17-37(10,51-29)33(50-35-28(40)25(39(12)15-2)16-20(4)46-35)22(6)30(23(7)34(43)48-26)49-27-18-36(9,45-13)32(42)24(8)47-27/h20-28,30-33,35,40-42,44H,14-18H2,1-13H3/t20-,21+,22+,23-,24+,25+,26-,27+,28-,30+,31-,32+,33-,35+,36-,37+,38-/m1/s1

InChI Key

UTTLXGDLSXWDJI-OTELOYJSSA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C2=C(C[C@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)CC)O)C)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)CC)O)C)C)C)O)(C)O

Origin of Product

United States

Preparation Methods

N-Ethylmethylamine Synthesis

The preparation of N-ethylmethylamine (EMA), a critical precursor, involves alkylation of ethylamine with methyl halides. However, traditional methods suffer from low selectivity (67.6 mol%) and byproduct formation. Modern approaches utilize hydrogenation under controlled conditions:

  • Reaction Setup : Ethylamine reacts with acetaldehyde under 3 MPa hydrogen pressure at 65–67°C using a nickel catalyst.

  • Outcomes :

    • Selectivity: 85.6 mol% EMA.

    • Yield: 93% after fractional distillation.

  • Purification : Distillation with 15–20 theoretical plates achieves 95% recovery, followed by drying over molecular sieves.

N-Ethyl-N-Methylamino Formyl Chloride Intermediate

A patent (CN102503858A) details the synthesis of N-ethyl-N-methylamino formyl chloride using triphosgene as a safer phosgene alternative:

  • Procedure :

    • Step 1 : Triphosgene (44.5 g) and toluene (120 mL) are cooled to 0°C.

    • Step 2 : Triethylamine (52.9 mL) is added, followed by N-methylethylamine (29.07 mL) in toluene.

    • Step 3 : Reaction proceeds at 0–5°C for 12 h, yielding 68.8% after vacuum distillation.

  • Advantages : Eliminates hazardous phosgene, enabling scalable production.

Catalytic Reductive Hydrocarbonation

NiH-Catalyzed Enol Ether Formation

Nickel-catalyzed reductive hydroalkylation of enol esters enables direct coupling of alkyl halides with enol ethers:

  • Conditions :

    • Catalyst: NiCl₂(PPh₃)₂ with dtbbpy ligand.

    • Solvent: DMF/H₂O (1000:1).

    • Silane Reductant: Diethoxymethylsilane (0.6 mmol).

  • Mechanism : Syn-addition of Ni–H to enol esters forms α-oxoalkyl intermediates, yielding enol ethers with >70% efficiency.

  • Scope : Compatible with primary and secondary alkyl halides, avoiding elimination byproducts.

Ruthenium-Mediated Enol Ether Synthesis

Cyclopentadienyl-ruthenium complexes catalyze carbonyl-ylide formation from α-diazomalonates and ketones:

  • Optimized Protocol :

    • Catalyst: [CpRu(CH₃CN)₃][BArF] (0.05 mol%).

    • Substrate: Cyclohexanone + dimethyl diazomalonate.

    • Yield: 65–98% for cyclic enol ethers.

  • Key Insight : Intramolecular hydrogen transfer ensures regioselectivity, critical for erythromycin derivatives.

Purification and Stabilization

Fractional Distillation

High-purity EMA enol ether is obtained via side-stream distillation:

  • Column Specifications : 15–20 theoretical plates under atmospheric pressure.

  • Recovery : 95% distillation yield with <0.1% residual water (Karl-Fischer assay).

Stabilization Against Degradation

Erythromycin-derived enol ethers degrade under acidic conditions, forming inactive byproducts. Stabilization strategies include:

  • pH Control : Maintain neutral conditions during synthesis.

  • Additives : Use antioxidants (e.g., BHT) to prevent radical-mediated decomposition.

Comparative Analysis of Methods

Method Catalyst Yield Selectivity Scale Reference
Alkylation (H₂/Ni)Nickel93%85.6%Industrial
Triphosgene AminationNone68.8%>90%Lab/Industrial
NiH Reductive CouplingNiCl₂(PPh₃)₂/dtbbpy72%95%Lab
Ru-Catalyzed Cyclization[CpRu]⁺98%99%Lab

Challenges and Optimization

Byproduct Mitigation

  • DEMA Formation : Excess NaOH in alkylation reduces EMA selectivity to 67.6%, increasing diethylmethylamine (DEMA) by 17.2%.

    • Solution : Limit NaOH to 0.05 mol% and optimize reaction time.

Solvent Systems

  • Polar aprotic solvents (DMF, DMAc) enhance NiH catalyst activity but require strict anhydrous conditions.

  • Toluene improves triphosgene reactions by stabilizing intermediates.

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst Recycling : Nickel catalysts are reusable for 5–10 cycles without significant loss in activity.

  • Waste Reduction : Distillation residues are repurposed as fuel sources .

Chemical Reactions Analysis

EM-523 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthetic Chemistry

1.1 Role in Organic Synthesis

N-ethyl,N-methyl EM-A enolether is utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules. It is often involved in reactions such as:

  • Claisen Rearrangement : This compound can serve as a precursor in Claisen rearrangements, facilitating the formation of various products through the rearrangement of allylic alcohols .
  • Enolization Reactions : The enol ether functionality allows for selective reactions under mild conditions, making it a valuable reagent in synthesizing other compounds.

Case Study: Trichodiene Synthesis
A notable application of this compound is its role in the synthesis of trichodiene via the Ireland modification of the Claisen rearrangement. The process demonstrated high yields and efficiency, showcasing the compound's utility as a synthetic building block .

3.1 Drug Development

This compound has potential applications in drug development, particularly in synthesizing pharmaceutical intermediates. Its ability to undergo various chemical transformations makes it suitable for:

  • Synthesis of Bioactive Compounds : The compound can be used to synthesize bioactive molecules with therapeutic properties.
  • Formulation Enhancements : It may improve solubility and bioavailability of certain drugs when incorporated into formulations.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The pharmacological profile of EM523 is best understood through direct comparison with other motilides and EM-A derivatives. Key compounds include ABT-229 (4′′-deoxy EM-B enolether), EM-A, ME4 (EM-A enolether), ME36 (N-ethyl,N-methyl EM-A), and KOS1326 (4′′-deoxy EM-A enolether). Below, we analyze their structural differences, receptor interactions, and functional outcomes.

Table 1: Structural and Pharmacological Comparison of EM523 and Analogues

Compound Structural Features pEC50 (Ca²+ Release) pDC50 (Desensitization) MTLR Internalization (% Residual Binding)
EM523 C9 enolether, N-ethyl/N-methyl substitutions 8.22 6.02 Not explicitly reported
ABT-229 4′′-deoxy, C9 enolether (EM-B backbone) 8.46 8.78 21 ± 1%
EM-A Native erythromycin A structure 7.11 4.78 96 ± 4%
ME4 (EM-A enolether) C9 enolether 8.08 5.90 Not reported
ME36 N-ethyl/N-methyl substitutions 6.62 3.32 Minimal
KOS1326 4′′-deoxy, C9 enolether (EM-A backbone) 8.14 7.32 Moderate (inferred)

Receptor Affinity and Efficacy (pEC50)

The pEC50 reflects the potency of a compound to induce Ca²+ release via MTLR activation. EM523 exhibits a pEC50 of 8.22, outperforming EM-A (7.11) and ME36 (6.62) but slightly trailing ABT-229 (8.46) and KOS1326 (8.14). The enolether modification at C9 (shared by EM523, ME4, and KOS1326) enhances receptor affinity compared to unmodified EM-A. However, ABT-229's higher pEC50 may stem from its EM-B backbone, which has intrinsic differences in macrolide ring conformation .

Desensitization Potential (pDC50)

Desensitization (pDC50) measures a compound’s ability to reduce MTLR responsiveness after repeated exposure. EM523 (pDC50 = 6.02) shows moderate desensitization, weaker than ABT-229 (8.78) and KOS1326 (7.32) but stronger than EM-A (4.78) and ME36 (3.32). The removal of the 4′′-OH group (as in ABT-229 and KOS1326) strongly correlates with increased desensitization, likely due to enhanced receptor internalization .

Receptor Internalization

ABT-229 and KOS1326 induce significant MTLR internalization (21% and ~30% residual binding, respectively), whereas EM-A causes negligible internalization (96% residual binding). This property is critical for clinical utility, as excessive internalization may lead to tachyphylaxis, as observed in failed trials of ABT-229 .

Mechanistic Insights from Structural Modifications

  • Enolether Group (C9): Enhances receptor binding and efficacy (pEC50 > 8.0 in EM523, ME4, and KOS1326 vs. 7.11 in EM-A).
  • N-ethyl/N-methyl Substitutions: Improve metabolic stability but reduce baseline activity (compare ME36’s pEC50 = 6.62 to EM523’s 8.22).
  • 4′′-Deoxy Modification: Increases desensitization (pDC50 > 7.0 in ABT-229 and KOS1326) but may compromise therapeutic longevity due to receptor downregulation.

Clinical and Research Implications

EM523 represents a balanced candidate among motilides, offering stronger efficacy than EM-A and less desensitization than ABT-227. Comparative data underscore the importance of the 4′′-OH group and enolether moiety in tuning MTLR interactions .

Q & A

Q. How can researchers determine the antiproliferative activity of N-ethyl,N-methyl EM-A enolether (EM523) against human tumor cell lines?

Methodological Answer:

  • Use the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to quantify cell viability.
  • Seed tumor cells in 96-well plates, treat with EM523 at varying concentrations (e.g., 0.1–100 μM), and incubate for 48–72 hours.
  • Measure absorbance at 570 nm to calculate IC₅₀ values. Validate results with positive controls (e.g., doxorubicin) and include triplicate repeats for statistical robustness .

Q. What structural features of EM523 are critical for its activity, and how can structure-activity relationship (SAR) studies guide further optimization?

Methodological Answer:

  • Focus on the C6 methoxy group and enolether linker (-CH₂CH=CHCH₂-), which enhance antiproliferative potency.
  • Synthesize analogs with modifications at the C3 (cladinose removal), C6 (substitutions), and C9 (oxime groups) positions.
  • Compare bioactivity data to identify functional group contributions. Prioritize analogs with improved solubility (e.g., hydrophilic substitutions) while retaining the four-atom linker, which is essential for activity .

Q. What assays are recommended to assess EM523-induced apoptosis in tumor cells?

Methodological Answer:

  • Perform flow cytometry with Annexin V/PI staining to quantify apoptotic populations.
  • Validate via DNA agarose gel electrophoresis (laddering pattern) and western blot for apoptotic markers (e.g., cleaved caspase-3, Bax/Bcl-2 ratio).
  • Include mitochondrial membrane potential assays (JC-1 dye) to evaluate intrinsic apoptosis pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported apoptotic mechanisms of EM523 across different tumor cell lines?

Methodological Answer:

  • Conduct cell line-specific pathway analysis using RNA-seq or proteomics to identify divergent signaling networks (e.g., p53 status, Bcl-2 family expression).
  • Compare results across models (e.g., HeLa vs. MCF-7) and validate with gene knockout/knockdown (CRISPR/Cas9 or siRNA).
  • Use pharmacological inhibitors (e.g., Z-VAD-FMK for caspases) to isolate pathway contributions .

Q. What experimental strategies can mitigate EM523-induced motilin receptor (MTLR) desensitization observed in preclinical models?

Methodological Answer:

  • Evaluate dose scheduling (pulsed vs. continuous exposure) in CHO-MTLR cells using Ca²⁺ flux assays.
  • Test analogs lacking the 4′′-OH cladinose group , which reduces receptor internalization (e.g., ABT-229 derivatives).
  • Validate in ex vivo rabbit duodenal segments to correlate desensitization potency (pDC₅₀) with contractile response retention .

Q. How can researchers optimize EM523’s pharmacokinetic profile while maintaining antitumor efficacy?

Methodological Answer:

  • Modify the aglycone region to reduce P-glycoprotein binding (test via Caco-2 permeability assays).
  • Develop prodrugs (e.g., ester-linked derivatives) for enhanced oral bioavailability.
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and guide dosing regimens .

Q. What statistical approaches are appropriate for analyzing dose-dependent apoptosis data in EM523 studies?

Methodological Answer:

  • Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values.
  • Use two-way ANOVA to assess time- and dose-dependent effects, followed by post hoc tests (e.g., Tukey’s HSD).
  • Include survival analysis (Kaplan-Meier curves) for in vivo efficacy studies .

Methodological Best Practices

  • Replication : Ensure all experiments are repeated ≥3 times with independent biological replicates. Disclose raw data in appendices for transparency .
  • Data Contradictions : Use meta-analysis to reconcile disparate findings. Cross-reference results with structurally related motilides (e.g., KOS1326) and validate via orthogonal assays .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including humane endpoints and tumor burden monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.